(1R,4S,5S)-rel-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Overview
Description
(1R,4S,5S)-rel-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is an organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure consists of a tert-butyl ester group, an acetyl group, and a 2-azabicyclo[2.1.1]hexane core, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,5S)-rel-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The initial step involves the construction of the 2-azabicyclo[2.1.1]hexane core through a cyclization reaction.
Introduction of the Acetyl Group: The acetyl group is introduced via an acetylation reaction, often using acetic anhydride or acetyl chloride as the acetylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,4S,5S)-rel-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the acetyl group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atom in the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1R,4S,5S)-rel-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study the structure-activity relationships of bicyclic amines and their derivatives.
Industrial Applications: It is employed in the development of new materials and catalysts for chemical processes
Mechanism of Action
The mechanism of action of (1R,4S,5S)-rel-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The acetyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,4R,5S)-tert-Butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate: This compound has an amino group instead of an acetyl group, which alters its reactivity and applications.
(1R,4S,5S)-rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane: Similar in structure but with a Boc (tert-butoxycarbonyl) protecting group, used in peptide synthesis.
Uniqueness
(1R,4S,5S)-rel-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and reactivity. Its bicyclic structure provides rigidity, making it a valuable scaffold in drug design and synthesis.
Properties
IUPAC Name |
tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-7(14)10-8-5-9(10)13(6-8)11(15)16-12(2,3)4/h8-10H,5-6H2,1-4H3/t8-,9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNQPQCDXARDCY-BBBLOLIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2CC1N(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1[C@@H]2C[C@H]1N(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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